

The Role of Dyrk1A-IN-5 in Cell Cycle Regulation: A Technical Guide

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Compound of Interest		
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Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various pathologies, from neurodevelopmental disorders like Down syndrome to several types of cancer.[1][2] As a key regulator of the cell cycle, DYRK1A presents a compelling target for therapeutic intervention. This technical guide delves into the intricate role of DYRK1A in cell cycle control, with a specific focus on the potent and selective inhibitor, **Dyrk1A-IN-5**. We will explore its mechanism of action, summarize key quantitative data, provide an overview of relevant experimental protocols, and visualize the associated signaling pathways.

Dyrk1A-IN-5: A Potent and Selective DYRK1A Inhibitor

Dyrk1A-IN-5 is a small molecule inhibitor that demonstrates high potency and selectivity for DYRK1A.[3][4] Understanding its inhibitory profile is critical for its application as a research tool and potential therapeutic agent.

Quantitative Inhibitory Activity



The following table summarizes the in vitro inhibitory activity of **Dyrk1A-IN-5** against DYRK1A and other related kinases, as well as its cellular effects on substrate phosphorylation.

Target/Substrate	IC50 Value	Cell Line	Reference
DYRK1A (in vitro)	6 nM	N/A	[3][4]
DYRK1B (in vitro)	600 nM	N/A	[4]
CLK1 (in vitro)	500 nM	N/A	[4]
DYRK2 (in vitro)	> 10 μM	N/A	[4]
SF3B1 (Thr434 phosphorylation)	0.5 μΜ	HeLa	[3][4]
Tau (Thr212 phosphorylation)	2.1 μΜ	HEK293	[3][4]

The Multifaceted Role of DYRK1A in Cell Cycle Regulation

DYRK1A's influence on the cell cycle is complex and highly context-dependent, capable of promoting either cell cycle arrest or, paradoxically, proliferation upon its inhibition in certain scenarios.[1][5] Its primary mechanisms of action involve the direct phosphorylation of key cell cycle regulatory proteins, leading to their degradation or altered function.

Regulation of G1/S Transition via Cyclin D Degradation

One of the most well-characterized roles of DYRK1A is its ability to prolong the G1 phase and control the G1/S transition.[6][7] It achieves this by directly phosphorylating D-type cyclins, particularly Cyclin D1 and Cyclin D3, on a conserved threonine residue (Thr286 in Cyclin D1 and Thr283 in Cyclin D3).[6][8][9] This phosphorylation event marks the cyclins for ubiquitination and subsequent proteasomal degradation.[8][9] The resulting decrease in Cyclin D levels leads to reduced activity of cyclin-dependent kinases 4 and 6 (CDK4/6), hypophosphorylation of the retinoblastoma protein (Rb), and sustained repression of E2F-mediated gene transcription required for S-phase entry.[8]

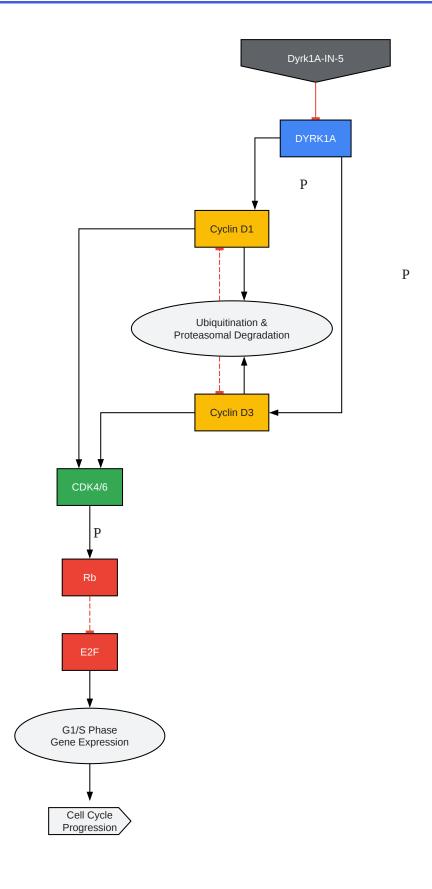




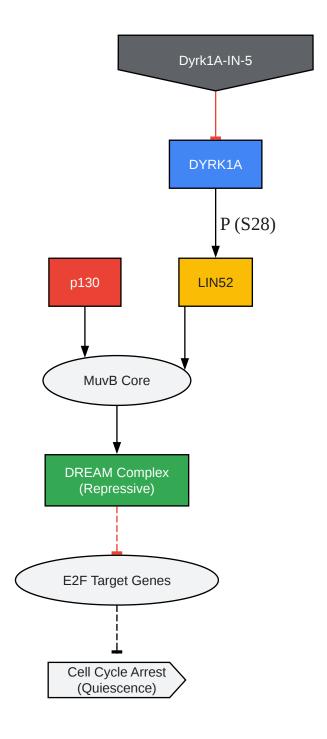


The inhibition of DYRK1A, for instance by **Dyrk1A-IN-5**, would be expected to increase Cyclin D1 levels.[6][10] This can lead to a bifurcation in cell fate: one subpopulation of cells may accelerate through the cell cycle due to heightened CDK4/6 activity, while another may enter a state of arrest by co-stabilizing both Cyclin D1 and the CDK inhibitor p21.[6][10]













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